
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal activity.
Scientific Research Applications
Cyclopropane Derivatives in Medicinal Chemistry
Cyclopropane derivatives are highlighted for their unique spatial and electronic features, combined with high metabolic stability. For instance, Gagnon et al. (2007) describe a method for the direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, showcasing the importance of nitrogenated compounds in the pharmaceutical industry (Gagnon et al., 2007).
Synthetic Applications and Chemical Properties
The research by Salaün (1988) discusses the synthetic potential of cyclopropanes substituted with electron-donating groups and adjacent multiple bonds, highlighting their role as building blocks in synthetic chemistry (Salaün, 1988). Additionally, the study by Xue et al. (2016) on the annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines underlines the efficiency of synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).
Agricultural Applications
Taylor et al. (1998) synthesized and evaluated carboxamide derivatives of permethrin acid against mosquito larvae, demonstrating the utility of cyclopropane derivatives in developing new insecticides (Taylor et al., 1998).
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-9-3-8(4-10(16)5-9)11-6-12(11)13(19)18-14(7-17)1-2-14/h3-5,11-12H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZMGJAUQVDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC2C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


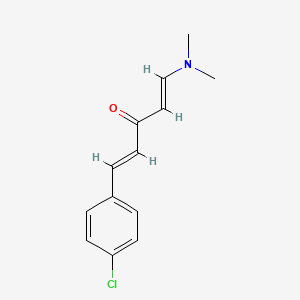
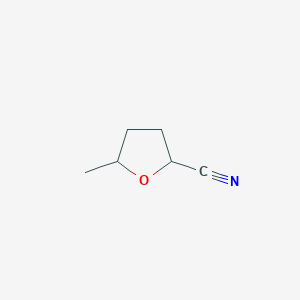
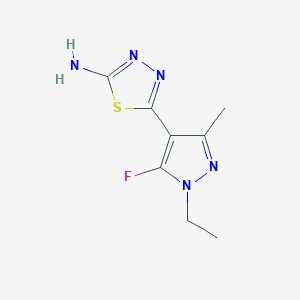
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)

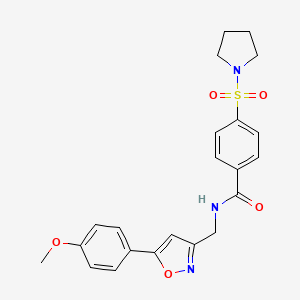
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone](/img/structure/B2762450.png)
![N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2762451.png)
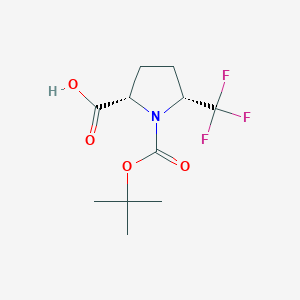
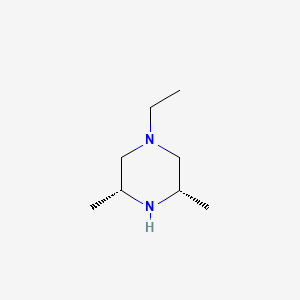
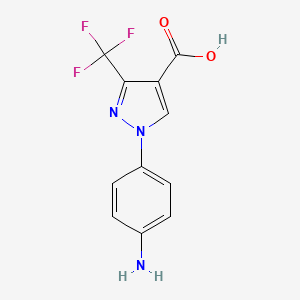
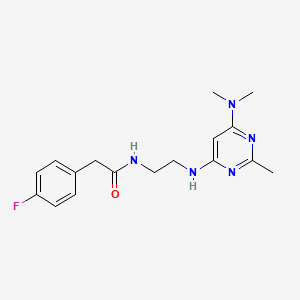
![Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B2762458.png)